molecular formula C12H7ClN2OS2 B5729205 N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide

Cat. No. B5729205
M. Wt: 294.8 g/mol
InChI Key: IEIHJBXEJPSAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide, also known as CBT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzothiazole derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.

Mechanism of Action

The exact mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. This compound has also been found to inhibit the production of reactive oxygen species (ROS) and to activate the antioxidant defense system.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, to protect against neuronal damage, and to improve cognitive function. It has also been found to modulate the immune response, to regulate glucose metabolism, and to improve cardiovascular function.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide is its broad range of biological activities, making it a promising candidate for the treatment of various diseases. It is also relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of this compound is its potential toxicity, which needs to be carefully evaluated before its use in clinical trials.

Future Directions

There are several future directions for the study of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide. One of the main areas of research is the development of novel derivatives with improved pharmacological properties, such as increased potency and selectivity. Another area of research is the evaluation of the safety and efficacy of this compound in animal models of various diseases, as well as in clinical trials. Finally, the elucidation of the exact mechanism of action of this compound and its downstream signaling pathways may provide insights into the development of novel therapeutic strategies for various diseases.

Synthesis Methods

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide involves the reaction of 4-chloro-1,3-benzothiazol-2-amine with 2-thiophenecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure this compound.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-2-yl)-2-thiophenecarboxamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been studied for its potential use in the treatment of cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS2/c13-7-3-1-4-8-10(7)14-12(18-8)15-11(16)9-5-2-6-17-9/h1-6H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEIHJBXEJPSAGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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